molecular formula C5H8F2O2 B567980 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid CAS No. 1208092-05-0

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid

Cat. No. B567980
M. Wt: 138.114
InChI Key: CNMSTIBVHJXRIQ-UHFFFAOYSA-N
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Patent
US09273058B2

Procedure details

To a stirred solution of Intermediate 209A (0.300 g, 1.314 mmol) in EtOAc (5 mL) was added 10% Pd/C (0.140 g, 0.131 mmol). The reaction mixture was stirred for 12 h under an atmosphere of hydrogen (15 psi). The reaction mixture was then filtered through a pad of CELITE® and the cake was washed with EtOAc. The filtrate was concentrated under reduced pressure to afford Intermediate 209B as a yellow liquid (160 mg, 88%). The crude product was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 13.02 (bs, 1H), 4.40-4.66 (m, 4H), 1.06-1.20 (m, 3H).
Name
Intermediate 209A
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.14 g
Type
catalyst
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C:3]([CH2:15][F:16])([CH3:14])[C:4]([O:6]CC1C=CC=CC=1)=[O:5]>CCOC(C)=O.[Pd]>[F:1][CH2:2][C:3]([CH2:15][F:16])([CH3:14])[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Intermediate 209A
Quantity
0.3 g
Type
reactant
Smiles
FCC(C(=O)OCC1=CC=CC=C1)(C)CF
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.14 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 12 h under an atmosphere of hydrogen (15 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a pad of CELITE®
WASH
Type
WASH
Details
the cake was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FCC(C(=O)O)(C)CF
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.